molecular formula C4H11ClFN B1375841 2-Fluorobutan-1-amine hydrochloride CAS No. 1384429-67-7

2-Fluorobutan-1-amine hydrochloride

Cat. No.: B1375841
CAS No.: 1384429-67-7
M. Wt: 127.59 g/mol
InChI Key: GCFJSNTVZBKQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClFN. It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

2-Fluorobutan-1-amine hydrochloride has several applications in scientific research:

Safety and Hazards

“2-Fluorobutan-1-amine hydrochloride” is classified as having acute toxicity when ingested, and it can cause skin corrosion or irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorobutan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated butane derivative with ammonia or an amine. For example, 2-fluorobutane can be reacted with ammonia in the presence of a suitable catalyst to produce 2-fluorobutan-1-amine. This amine can then be converted to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-fluorobutan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobutan-2-amine hydrochloride
  • 2-Fluoroethanamine hydrochloride
  • 2-Fluoropropan-1-amine hydrochloride

Uniqueness

2-Fluorobutan-1-amine hydrochloride is unique due to its specific fluorine substitution pattern, which can significantly alter its chemical and biological properties compared to other fluorinated amines. This uniqueness makes it valuable in research for developing new pharmaceuticals and understanding fluorine’s role in biological systems .

Properties

IUPAC Name

2-fluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFJSNTVZBKQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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